Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside

Description

Chemical Nomenclature and Structural Identity

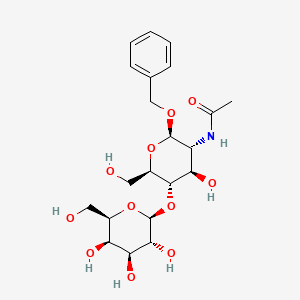

Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside is a synthetic disaccharide derivative characterized by its unique structural composition and stereochemical configuration. The compound possesses the molecular formula C21H31NO11 and a molecular weight of 473.47 daltons, as confirmed by multiple analytical sources. The Chemical Abstracts Service has assigned this compound the registry number 53167-38-7, providing a standardized identifier for research and commercial applications.

The structural architecture of this compound consists of two primary sugar units connected through a glycosidic linkage. The reducing end features a β-D-glucopyranoside unit modified with an acetamido group at the C-2 position, replacing the typical hydroxyl functionality found in natural glucose derivatives. This modification transforms the glucose moiety into an N-acetylglucosamine residue, which is fundamental to many biological glycosylation processes. The non-reducing end contains a β-D-galactopyranosyl unit attached to the C-4 position of the glucosamine through a β-1,4-glycosidic bond.

The benzyl group serves as a protecting group at the anomeric position of the glucosamine residue, providing chemical stability and facilitating synthetic manipulations. This protecting group strategy is commonly employed in carbohydrate chemistry to prevent unwanted reactions at the reducing end while allowing selective modifications at other positions. The systematic International Union of Pure and Applied Chemistry name for this compound reflects its complete structural identity: N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide.

The three-dimensional conformation of benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside exhibits characteristics typical of β-linked disaccharides, with both sugar rings adopting chair conformations that minimize steric interactions. The β-1,4-linkage allows for relatively free rotation around the glycosidic bond, resulting in a flexible structure that can accommodate various molecular interactions.

Historical Context in Carbohydrate Chemistry

The development of benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside emerged from the broader field of synthetic carbohydrate chemistry, particularly the quest to create artificial mucin fragments for biological studies. Early research in carbohydrate synthesis focused on developing methods to construct complex oligosaccharides that could mimic natural glycoconjugates found in biological systems.

The synthesis of this particular compound represents a significant achievement in the controlled formation of β-1,4-glycosidic linkages between amino sugar derivatives. Historical synthetic approaches to similar compounds involved the use of glycosyl bromide donors and various Lewis acid catalysts to achieve the desired stereochemical outcomes. The reaction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide with benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside in 1,2-dichloroethane, using mercuric bromide and molecular sieves as promoters, established early methodologies for constructing these complex structures.

Recent advances in synthetic methodology have refined these approaches, with researchers developing more efficient and selective methods for β-glycoside formation. Studies have demonstrated the effectiveness of scandium triflate and hafnium triflate as catalysts for achieving high β-selectivity in glycosylation reactions involving N-acetylgalactosamine derivatives. These methodological improvements have made the synthesis of benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside more accessible and reproducible.

The compound has found applications as a synthetic mucin fragment, serving as a model system for understanding the structural and functional properties of natural mucins. Research has shown that such synthetic fragments can effectively mimic the behavior of natural mucin oligosaccharides in various biochemical assays and cellular studies.

Biological Relevance of N-Acetylglucosamine-Containing Glycans

N-acetylglucosamine-containing glycans, exemplified by benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, play crucial roles in numerous biological processes, particularly in the context of mucin-type O-glycosylation pathways. These glycan structures serve as fundamental building blocks for the construction of complex oligosaccharide chains that decorate mucin proteins and other glycoproteins throughout the human body.

The biological significance of N-acetylglucosamine-containing glycans extends beyond their structural role as components of mucins. These glycans participate in critical cellular processes including protein secretion, stability, processing, and function. The mucin-type O-glycosylation pathway, which incorporates N-acetylglucosamine residues, is initiated by a family of polypeptide N-acetylgalactosaminyltransferases that catalyze the addition of N-acetylgalactosamine to serine and threonine residues on target proteins.

Research has demonstrated that N-acetylglucosamine-containing glycan structures are essential for maintaining the integrity of mucus barriers in various tissues, particularly in the gastrointestinal tract. The distal colon, which harbors the greatest density of bacteria, relies on mucin-type O-glycans to stabilize the mucus layer and protect against microbial invasion. Studies using mice lacking intestinal core 1-derived O-glycans have shown that the absence of these glycan structures leads to mucus barrier dysfunction and increased susceptibility to colitis.

The compound benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside serves as a valuable research tool for investigating the enzymatic mechanisms involved in mucin-type O-glycosylation. Purified UDP-N-acetylglucosamine transferases have been shown to effectively utilize similar synthetic substrates for in vitro enzymatic studies. These enzymes can transfer N-acetylglucosamine to galactose-N-acetylgalactosamine-containing substrates, including synthetic derivatives like benzyl-linked disaccharides.

Furthermore, N-acetylglucosamine-containing glycans function as molecular recognition elements that mediate interactions between host tissues and microorganisms. The intestinal microbiota collectively exhibit numerous glycosidase activities, including fucosidase, sialidase, sulfatase, and N-acetylgalactosaminidase, that can efficiently break down mucin-type O-glycans into their constituent monosaccharides. These glycan structures serve as decoy receptors for bacterial adhesins, promoting compartmentalization of bacteria within the intestinal lumen and preventing direct cellular attachment and tissue invasion.

| Biological Function | Mechanism | Clinical Relevance |

|---|---|---|

| Mucus barrier stabilization | Steric protection of mucin backbone from proteases | Prevention of inflammatory bowel diseases |

| Microbial compartmentalization | Decoy receptor function for bacterial adhesins | Maintenance of intestinal homeostasis |

| Protein processing | Modification of secretory pathway proteins | Regulation of hormone activity |

| Enzymatic substrate | Target for glycosyltransferase activities | Therapeutic target development |

The molecular recognition properties of N-acetylglucosamine-containing glycans are mediated through specific hydrogen bonding interactions between the hydroxyl groups and N-acetyl functionality of the sugar residues with complementary binding sites on proteins. These interactions determine the specificity and affinity of glycan-protein recognition events, influencing processes ranging from cellular adhesion to enzymatic catalysis.

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUTXOZIXYNPMH-VSPFHFLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyl and Acetyl Groups

Temporary protecting groups shield reactive hydroxyls during glycosylation. The glucosamine acceptor typically employs benzyl groups at C3 and C6 positions to prevent undesired side reactions, while acetyl groups protect galactose hydroxyls in the donor. Post-glycosylation, O-deacetylation is achieved via Zemplén transesterification using sodium methoxide in methanol, preserving acid-sensitive benzyl ethers.

Silyl Protection for Selective Deprotection

In advanced synthetic routes, tert-butyldiphenylsilyl (TBDPS) groups are introduced at the galactose C6 position to enable selective deprotection. For instance, treating the intermediate with tert-butyldiphenylchlorosilane in dimethylformamide (DMF) installs the TBDPS group, which is later removed using tetrabutylammonium fluoride (TBAF). This strategy facilitates sequential functionalization of the disaccharide.

Catalytic Hydrogenolysis for Benzyl Group Removal

Final deprotection of the benzyl group at the glucosamine C1 position is accomplished via catalytic hydrogenolysis. Using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm), the benzyl ether is cleaved to yield the free hydroxyl, while preserving acetamido and glycosidic bonds. Reaction monitoring by thin-layer chromatography (TLC) or HPLC ensures complete deprotection without over-reduction.

Hydrogenolysis Parameters

| Condition | Specification |

|---|---|

| Catalyst | 10% Pd/C (w/w) |

| Solvent | Ethanol/water (9:1) or methanol |

| Pressure | 1–3 atm H₂ |

| Temperature | 25–40°C |

| Reaction Time | 12–24 hours |

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified using silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases further refines purity to ≥98%.

Spectroscopic Confirmation

-

NMR Spectroscopy : H and C NMR verify glycosidic linkage configuration (e.g., β-anomeric protons at δ 4.5–5.0 ppm with J = 7–9 Hz).

-

Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (observed m/z 473.1897 for [M+H]⁺ vs. calculated 473.47).

Challenges and Optimization Strategies

Anomeric Selectivity

Despite optimized conditions, achieving exclusive β-selectivity remains challenging. Mixed anomers often necessitate costly separation steps. Recent advances propose using thioglycoside donors with N-iodosuccinimide (NIS) activation, which enhance β-selectivity to >90% in model systems.

Solubility Issues

Benzyl-protected intermediates exhibit limited solubility in polar solvents. Co-solvents like tetrahydrofuran (THF) or dimethylacetamide (DMA) are employed to improve reaction homogeneity.

Industrial-Scale Considerations

Large-scale synthesis requires cost-effective catalysts and recyclable solvents. Substituting mercuric cyanide with heterogeneous catalysts (e.g., montmorillonite K10) reduces heavy metal waste. Additionally, flow chemistry systems minimize purification steps by integrating continuous hydrogenolysis and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or thiourea.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

Biology: Employed in studies related to cell signaling and molecular recognition.

Medicine: Investigated for its potential therapeutic effects in treating viral and bacterial infections, as well as inflammatory diseases.

Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets such as enzymes and proteins. It modulates the activity of these targets, thereby exerting its antiviral, antibacterial, and anti-inflammatory effects. The compound may inhibit the replication of viruses or the growth of bacteria by interfering with their metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aglycon-Modified Derivatives

4-Nitrophenyl Derivative (5c)

- Structure : Replaces benzyl with 4-nitrophenyl.

- Properties :

- Functional role : The nitro group enhances UV visibility, making it suitable for spectrophotometric enzyme assays .

Halogenated Indoxyl Derivative (8b)

- Structure : Features a 5-bromo-4-chloro-indox-3-yl aglycon.

- Properties :

- Applications: Potential use in fluorescence-based assays due to halogen-induced electronic effects .

Backbone-Modified Analogs

Galactofuranosyl Variant (CAS 174866-45-6)

- Structure: Contains β-D-galactofuranosyl (5-membered ring) instead of galactopyranosyl.

- Properties: Molecular formula: C₂₂H₂₈O₈N₂. Solubility: Water and ethanol .

- Biological relevance: Furanosyl rings adopt distinct conformations, affecting interactions with lectins and antibodies .

6-O-Benzyl Protected Derivative (BL241)

Comparative Data Table

Key Research Findings

Aglycon Effects : Benzyl groups enhance stability during glycosylation, while nitrophenyl/halogenated aglycons improve detectability in assays .

Protecting Groups : 6-O-benzyl or acetyl groups (e.g., ) modulate solubility and reactivity, enabling regioselective synthesis .

Biological Interactions: Galactopyranosyl vs. galactofuranosyl linkages significantly alter binding to proteins like galectins .

Biological Activity

Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (often referred to as BAGN) is a glycosylated compound that has garnered attention for its biological activities, particularly in the context of viral infections and glycoprotein synthesis. This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

- Chemical Structure : BAGN is a glycoside with the molecular formula and a molecular weight of 473.47 g/mol. Its structure features an acetamido group, a benzyl moiety, and two sugar units (galactose and glucose) linked through glycosidic bonds.

- CAS Number : 53167-38-7

- IUPAC Name : N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .

Antiviral Properties

Research indicates that BAGN significantly influences viral replication and infectivity, particularly in the context of HIV. A study demonstrated that pretreatment of phytohemagglutinin (PHA)-activated T cells with BAGN resulted in:

- A 7.6-fold increase in the percentage of HIV-infected cells (p = 0.0115).

- A 1.3-fold increase in intracellular HIV p24 protein levels (p = 0.2475).

- A 7.1-fold increase in secreted viral particles (p = 0.0029) .

Furthermore, initiating infections with virus grown in the presence of BAGN led to a 30-fold increase in infected cells (p < 0.0001), suggesting that BAGN enhances viral outgrowth and replication dynamics.

BAGN acts as an inhibitor of O-glycosylation by mimicking GalNAc residues and blocking the activity of β1,3-galactosyltransferase, which is crucial for elongating O-glycan chains. This inhibition affects mucin biosynthesis and alters the glycosylation pattern of viral proteins, potentially enhancing their recognition by host cells .

Study on HIV Replication

A detailed study involving peripheral blood mononuclear cells (PBMCs) from both HIV-positive and HIV-negative donors highlighted the effects of BAGN on T cell activation markers and HIV co-receptor expression:

- Increased HLA-DR expression , correlating positively with the number of infected cells.

- Decreased expression of CD25 and CCR5 markers in treated cells .

These findings suggest that BAGN not only enhances viral replication but also modulates immune responses.

Comparative Analysis with Other Compounds

To understand the efficacy of BAGN relative to other glycosylation inhibitors, a comparative analysis was conducted:

Q & A

Q. What are the common synthetic strategies for preparing Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside?

The synthesis typically involves glycosylation reactions with protected monosaccharide donors. For example, benzyl and allyl groups are used to protect hydroxyl groups during coupling. A key step includes reacting 2-acetamido glucopyranoside derivatives with β-D-galactopyranosyl donors under conditions like NaOMe catalysis in methanol, yielding ~80% product . Enzymatic approaches using FUT5 enzyme with GDP-fucose and MnCl₂ buffer (pH 7.5) have also achieved 91% yield .

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation relies on ¹H/¹³C NMR and MALDI-TOF-MS . For instance, ¹H NMR in D₂O shows distinct δ values (e.g., δ = 8.28–8.20 ppm for aromatic protons in nitrophenyl derivatives) , while ¹³C NMR confirms glycosidic linkages (e.g., δ ~100–110 ppm for anomeric carbons) . MS analysis verifies molecular weight, with calculated vs. observed values (e.g., M+Na⁺: 1428.5127 vs. 1428.4937) .

Q. What are the solubility and storage recommendations for this compound?

The compound is soluble in water and ethanol . For long-term stability, storage at -15°C is recommended, particularly for sulfated analogs to prevent degradation .

Advanced Research Questions

Q. How can enzymatic synthesis be optimized to minimize side products?

Enzymatic methods (e.g., FUT5-mediated fucosylation) require precise control of pH, temperature, and cofactors. In one protocol, 100 mM MnCl₂ and Tris-HCl buffer (pH 7.5) were critical for activity. Post-reaction purification via Biogel P-2 columns and HILIC HPLC (65% CH₃CN:10 mM ammonium formate) reduced impurities, achieving 91% purity .

Q. How should discrepancies between calculated and observed mass spectrometry data be addressed?

Discrepancies (e.g., Δm/z = 0.019 in ) may arise from isotopic variations or adduct formation. Calibration with internal standards (e.g., sodium trifluoroacetate) and high-resolution MS (HRMS) can improve accuracy. For complex glycans, MALDI-TOF in positive ion mode is preferred .

Q. What experimental designs are suitable for studying its immunomodulatory potential?

While the compound itself isn’t sulfated, structural analogs (e.g., 6-Su-LacNAc) inhibit TNF-α in cancer models . Researchers can design assays using murine macrophages or human PBMCs, measuring cytokine levels (ELISA) and cAMP modulation. Dose-response curves (0.1–100 µM) and controls with unmodified glycans are essential .

Q. How do glycosidic linkage patterns influence biological activity?

The β(1→4) galactopyranosyl linkage is critical for lectin recognition. Modifications like α-L-fucopyranosyl branching (e.g., in compound 11b ) alter binding to galectins or siglecs. Competitive assays with fluorescently labeled glycans and surface plasmon resonance (SPR) can quantify affinity changes .

Methodological Notes

- Synthesis Reproducibility : Use anhydrous conditions and monitor reactions via TLC (e.g., EtOAc/hexanes 2:1) .

- NMR Signal Overlap : For crowded spectra (e.g., δ 3.5–4.5 ppm), employ 2D techniques (HSQC, COSY) to resolve anomeric and methylene protons .

- Data Contradictions : Cross-validate MS/NMR results with synthetic standards and literature (e.g., Flowers & Jeanloz’s protocols ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.